molecular formula C19H19F3N2O4 B1344873 [(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid CAS No. 1142204-36-1

[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid

Cat. No.: B1344873
CAS No.: 1142204-36-1
M. Wt: 396.4 g/mol
InChI Key: DUTAMLBWPZIHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Classification

Historical Context and Discovery

The development of [(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid emerged from the broader research into modified amino acid structures and their potential applications in medicinal chemistry. While specific discovery details are not extensively documented in current literature, the compound appears to have been synthesized as part of systematic efforts to explore amino acid derivatives with enhanced pharmacological properties. The incorporation of trifluoromethyl groups and methoxyphenyl substituents reflects modern synthetic organic chemistry approaches that aim to modulate molecular properties through strategic functional group incorporation.

The compound's registration in major chemical databases occurred in the early 2010s, suggesting its synthesis and characterization took place during this period. The systematic approach to its development likely involved computational design followed by synthetic validation, consistent with contemporary drug discovery methodologies that emphasize structure-activity relationships and molecular property optimization.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules. The International Union of Pure and Applied Chemistry designation is 2-(4-methoxy-N-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid, which precisely describes the molecular connectivity and substitution patterns.

Alternative nomenclature systems recognize this compound through various designations that emphasize different structural features. The systematic name reflects the presence of a central acetic acid unit that serves as the backbone, with substitution occurring at the amino nitrogen position. The 4-methoxyphenyl group provides aromatic character and electron-donating properties, while the 3-(trifluoromethyl)benzyl group introduces significant electronegativity and steric bulk to the molecular structure.

Chemical databases employ standardized naming conventions that facilitate compound identification and retrieval. The compound is also known by its condensed structural descriptor, which emphasizes the key functional groups while maintaining systematic accuracy. This nomenclature system ensures consistent identification across different chemical information platforms and research contexts.

Identification Parameters

Chemical Abstract Service Registry Numbers

The primary Chemical Abstract Service registry number for this compound is 1142204-36-1. This unique identifier serves as the definitive reference for the compound across all major chemical databases and regulatory systems. The Chemical Abstract Service number assignment reflects the compound's formal registration and characterization within the global chemical information infrastructure.

The Chemical Abstract Service registry system ensures that each unique molecular structure receives a distinct numerical identifier, preventing confusion with structural isomers or related compounds. In the case of this particular amino acid derivative, the Chemical Abstract Service number distinguishes it from closely related structures that may differ only in substitution patterns or stereochemistry.

Molecular Identifiers

The molecular formula C19H19F3N2O4 accurately represents the atomic composition of this compound. This formula indicates the presence of 19 carbon atoms, 19 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 4 oxygen atoms, providing a concise representation of the compound's elemental composition.

The molecular weight of 396.36-396.4 grams per mole places this compound in the category of medium-sized organic molecules suitable for pharmaceutical applications. The International Chemical Identifier string InChI=1S/C19H19F3N2O4/c1-28-16-7-5-15(6-8-16)24(12-18(26)27)11-17(25)23-10-13-3-2-4-14(9-13)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,26,27) provides a standardized machine-readable representation of the molecular structure.

The Simplified Molecular Input Line Entry System notation COC1=CC=C(C=C1)N(CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)CC(=O)O offers an alternative linear encoding of the molecular structure that facilitates computational analysis and database searching. The International Chemical Identifier Key DUTAMLBWPZIHEL-UHFFFAOYSA-N serves as a shortened hash of the full International Chemical Identifier, enabling rapid compound identification and comparison.

Chemical Abstract Service Parameters

Properties

IUPAC Name

2-(4-methoxy-N-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c1-28-16-7-5-15(6-8-16)24(12-18(26)27)11-17(25)23-10-13-3-2-4-14(9-13)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTAMLBWPZIHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123450
Record name Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[[3-(trifluoromethyl)phenyl]methyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142204-36-1
Record name Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[[3-(trifluoromethyl)phenyl]methyl]amino]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[[3-(trifluoromethyl)phenyl]methyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-methoxyphenyl derivative, followed by the introduction of the 3-(trifluoromethyl)-benzyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the aminoacetic acid moiety under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Key Substituents Molecular Weight Functional Groups Notable Properties
Target Compound : [(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid 4-Methoxyphenyl, 2-oxoethylamino, 3-(trifluoromethyl)benzyl, acetic acid ~396.3 (estimated) Amide, ether, trifluoromethyl, carboxylic acid High lipophilicity (methoxy), acidity (carboxylic acid), metabolic stability (CF₃)
Analog 1 : 2-[(2-Oxo-2-([3-(Trifluoromethyl)benzyl]amino)ethyl)sulfonyl]acetic acid (CAS: 338953-89-2) Sulfonyl group replaces amino linker 339.29 Sulfonyl, amide, trifluoromethyl, carboxylic acid Increased acidity (sulfonyl), lower molecular weight
Analog 2 : N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide Pyrimidinyl-piperazine carboxamide replaces 4-methoxyphenyl and acetic acid ~424.3 (estimated) Piperazine, pyrimidine, amide, trifluoromethyl Basic nitrogen (piperazine) may improve solubility and CNS penetration
Analog 3 : 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid (CAS: 5487-33-2) Benzyloxy and methoxy groups 286.3 Benzyl ether, methoxy, carboxylic acid High lipophilicity (benzyloxy), simpler structure
Analog 4 : Lib-1 (2-oxo-2-((4-(2-phenyl-2-sulfoacetamido)phenyl)amino)acetic acid) Sulfonate and phenyl groups ~408.4 (estimated) Sulfonate, amide, carboxylic acid Enhanced solubility (sulfonate), potential for ionic interactions

Key Findings from Comparative Analysis

Lipophilicity and Solubility: The target compound's 4-methoxyphenyl and trifluoromethyl groups increase lipophilicity, which may limit aqueous solubility. In contrast, Analog 4 (Lib-1) incorporates a sulfonate group, significantly improving hydrophilicity .

Electronic Effects :

  • The trifluoromethyl group in the target compound and Analog 1 provides electron-withdrawing effects, stabilizing adjacent amide bonds against hydrolysis .
  • Analog 3 ’s benzyloxy group is purely electron-donating, which may alter binding interactions compared to the target’s methoxy group .

Analog 2’s pyrimidinyl-piperazine group is common in kinase inhibitors, hinting at possible enzyme-targeting applications .

Synthetic Accessibility :

  • The target compound’s structure requires multi-step synthesis, while Analog 3 is synthesized via simpler routes (e.g., benzyl ether formation) .

Biological Activity

[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid, with the CAS number 1142204-36-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is C19H19F3N2O4C_{19}H_{19}F_{3}N_{2}O_{4}. Its structure includes a methoxyphenyl group, a trifluoromethyl-benzyl moiety, and an acetic acid derivative. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The compound can be synthesized using multicomponent reactions that involve amino acids and other organic reagents. A notable method includes the Ugi reaction, which allows for the formation of peptidomimetics with diverse biological activities .

Anticancer Activity

Recent studies have indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives of amino acids with trifluoromethyl substitutions have shown enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
Target CompoundA54912Apoptosis induction

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration and leading to increased antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Research has suggested that compounds with amino acid derivatives can have neuroprotective effects by modulating neurotransmitter levels and providing antioxidant activity. This suggests potential applications in neurodegenerative diseases.

Case Studies

  • In Vitro Studies : In a study examining the cytotoxic effects of related compounds on human cancer cell lines, it was found that modifications to the benzyl group significantly influenced activity. The introduction of electron-withdrawing groups like trifluoromethyl enhanced potency against certain cancer types .
  • Animal Models : In vivo studies using mouse models have shown that administration of similar compounds resulted in reduced tumor growth rates compared to control groups. These studies highlight the potential for further development into therapeutic agents .
  • Mechanistic Studies : Detailed mechanistic studies involving radioligand binding assays have been employed to understand the interaction of these compounds with specific receptors in the brain, providing insight into their neuroprotective mechanisms .

Q & A

Q. What are the recommended synthetic routes for [(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a multi-step approach:

Amide Coupling : React 4-methoxyphenylglycine derivatives with 3-(trifluoromethyl)benzylamine using carbodiimide coupling agents (e.g., EDCl/HOBt) to form the 2-oxoethylamino intermediate.

Acetic Acid Functionalization : Introduce the acetic acid moiety via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Use column chromatography (silica gel, eluent: hexane/EtOH 1:1) or recrystallization from ethanol/water mixtures.
Optimization Tips :

  • Reaction temperatures of 45–60°C improve yields (70–85%) while minimizing side products .
  • Catalytic amounts of DMAP enhance coupling efficiency .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • 1H NMR : Key signals include:
    • δ 3.76–3.86 ppm (singlet, 3H, methoxy group).
    • δ 7.11–7.29 ppm (multiplet, aromatic protons).
    • δ 10.2–10.5 ppm (broad, carboxylic acid proton) .
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA); retention time ~12–15 minutes.
  • Mass Spectrometry : ESI-HRMS confirms the molecular ion [M+H]+ at m/z 439.1 (calculated for C₁₉H₁₈F₃N₂O₄) .

Q. What are the solubility challenges of this compound in biological assays, and how can they be addressed?

Methodological Answer:

  • Solubility : Poor in aqueous buffers (e.g., PBS).
  • Strategies :
    • Use DMSO stock solutions (≤1% v/v) to avoid cytotoxicity.
    • Formulate with cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) for in vitro studies .

Q. What functional groups in this compound are prone to degradation, and how can stability be assessed?

Methodological Answer:

  • Labile Groups :
    • The 2-oxoethylamino group may hydrolyze under acidic/basic conditions.
    • The trifluoromethylbenzyl moiety is stable but sensitive to UV light.
  • Stability Testing :
    • Conduct forced degradation studies (e.g., 0.1 M HCl/NaOH, 40°C/75% RH).
    • Monitor via HPLC and LC-MS to identify degradation products .

Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric substrates (e.g., for kinases or proteases).
  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Key Modifications :
    • Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding.
    • Substitute the trifluoromethyl group with bulkier substituents (e.g., CF₂CF₃) to improve selectivity.
  • Assay Design : Test analogs in parallel using high-throughput screening (HTS) with IC₅₀ determination .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay-Specific Factors :
    • Adjust pH (6.5–7.5) to account for ionization state differences.
    • Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays.
  • Data Normalization : Include positive controls (e.g., known inhibitors) to calibrate inter-assay variability .

Q. How can computational chemistry predict binding modes and selectivity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and water-mediated interactions.
  • Selectivity Screening : Compare docking scores across homologous proteins (e.g., kinase family members) .

Q. What in vivo pharmacokinetic (PK) parameters should be prioritized for preclinical development?

Methodological Answer:

  • Key Metrics :
    • Oral bioavailability (F > 20% in rodent models).
    • Half-life (t₁/₂ > 4 hours) and tissue distribution (e.g., brain penetration if targeting CNS).
  • Analytical Methods : Quantify plasma levels via LC-MS/MS using deuterated internal standards .

Q. How can researchers identify and mitigate off-target effects of this compound?

Methodological Answer:

  • Proteome-Wide Screening : Use affinity pulldown with biotinylated probes and LC-MS/MS identification.
  • Counter-Screens : Test against panels of unrelated enzymes (e.g., cytochrome P450s) to assess promiscuity.
  • CRISPR-Cas9 Knockout : Validate target specificity in cell lines with gene deletions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.